N1-allyl-N2-(3-fluoro-4-methylphenyl)oxalamide
Description
N1-Allyl-N2-(3-fluoro-4-methylphenyl)oxalamide (referred to as "Compound 2" in the evidence) is a synthetic oxalamide-based nucleating agent (NA) designed to enhance the crystallization efficiency of polyhydroxyalkanoates (PHAs), particularly poly(hydroxybutyrate) (PHB). Its molecular architecture features a central oxalamide motif flanked by flexible methylene spacers and tailored end-groups (allyl and 3-fluoro-4-methylphenyl substituents). These structural elements enable hydrogen bonding via the oxalamide groups (promoting self-assembly) while ensuring miscibility with PHB melts . Compound 2 has demonstrated efficacy in raising PHB’s crystallization temperature (Tc) by ~30°C at 0.5 wt% loading and reducing crystallization half-time (t0.5) under industrial cooling rates (~60°C/min), as shown by DSC analysis .
Properties
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-prop-2-enyloxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2/c1-3-6-14-11(16)12(17)15-9-5-4-8(2)10(13)7-9/h3-5,7H,1,6H2,2H3,(H,14,16)(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRHRIHBQLZIEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC=C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-allyl-N2-(3-fluoro-4-methylphenyl)oxalamide typically involves the reaction of allylamine with 3-fluoro-4-methylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The resulting intermediate is then treated with oxalyl chloride to form the final oxalamide product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-allyl-N2-(3-fluoro-4-methylphenyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxalamide group to amines.
Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
N1-allyl-N2-(3-fluoro-4-methylphenyl)oxalamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-allyl-N2-(3-fluoro-4-methylphenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Mechanisms
Thermal Behavior and Molecular Mobility
- Compound 2 exhibits three endothermic transitions (59.2°C, 147.9°C, 203.4°C) during heating, corresponding to hydrogen-bond weakening, spacer reorganization, and melting . Solid-state NMR confirms that mobility of flexible segments precedes crystal melting, enabling controlled phase separation .
- Efficiency in PHB : At 0.5 wt%, Compound 2 shifts PHB’s Tc from ~60°C (neat PHB) to ~90°C during cooling at 60°C/min, with t0.5 reduced by >50% .
Patent Landscape
- WO2013120793 : Covers oxalamide NAs with adjustable spacer lengths for biopolymers.
- WO2015022248 : Discloses allyl/fluorophenyl end-groups for improved polyester compatibility, directly relevant to Compound 2’s design.
Biological Activity
N1-allyl-N2-(3-fluoro-4-methylphenyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
This compound is an oxalamide derivative characterized by an allyl group and a fluoro-substituted aromatic ring. The structural features suggest potential interactions with various biological targets, including enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity. The compound can bind to specific enzymes or receptors, influencing their function and leading to various biological effects. For instance, it has been hypothesized that this compound may inhibit urease activity, which is crucial for the survival of certain pathogens like Helicobacter pylori .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes, potentially disrupting metabolic processes necessary for bacterial survival.
Anticancer Potential
The compound has been explored for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells by interfering with critical pathways involved in cell proliferation and survival. Specific assays have demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as a therapeutic agent .
In Vitro Studies
In vitro studies have shown that this compound has significant activity against several cancer cell lines. The IC50 values indicate potent cytotoxicity comparable to established chemotherapeutic agents. For example, one study reported IC50 values ranging from 0.29 to 0.90 µM against HepG2 and Caco-2 cell lines .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of this compound. Modifications to the phenyl ring or the oxalamide group can enhance its interaction with biological targets, leading to improved potency and selectivity .
Case Studies
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of this compound on a panel of cancer cell lines, including breast and colon cancer models. Results indicated that the compound significantly inhibited cell growth and induced apoptosis, suggesting its potential as a lead compound for further development in cancer therapy.
Case Study 2: Antimicrobial Effects
Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated that this compound effectively reduced bacterial viability in a dose-dependent manner, highlighting its potential application in treating bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
